molecular formula C11H17N3O3 B2941560 N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1257553-56-2

N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2941560
CAS RN: 1257553-56-2
M. Wt: 239.275
InChI Key: CQDIQVBVCNTACE-UHFFFAOYSA-N
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Description

The compound “N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a cyclopropyl group, which is a three-membered carbon ring, and a pyrazole group, which is a five-membered ring containing two nitrogen atoms. The molecule also has a carboxamide group (-CONH2), a methoxy group (-OCH3), and a methyl group (-CH3) attached to the pyrazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclopropyl group and the pyrazole ring in separate reactions. These could then be combined through a series of reactions, including the introduction of the hydroxymethyl, methoxy, and methyl groups, and the conversion of a precursor group to the carboxamide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The three-membered cyclopropyl ring is likely to introduce some strain into the molecule, which could affect its reactivity. The presence of the nitrogen atoms in the pyrazole ring and the oxygen atoms in the carboxamide and methoxy groups would also contribute to the molecule’s polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The cyclopropyl group is known to undergo reactions that relieve ring strain, while the pyrazole ring can act as a base or nucleophile due to the presence of nitrogen. The carboxamide group can participate in a variety of reactions, including hydrolysis and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces it can form .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. The compound could potentially form hydrogen bonds with a target protein due to the presence of the carboxamide group and the nitrogen atoms in the pyrazole ring .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the results of further studies. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-14-5-8(10(13-14)17-2)9(16)12-6-11(7-15)3-4-11/h5,15H,3-4,6-7H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDIQVBVCNTACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(hydroxymethyl)cyclopropyl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

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